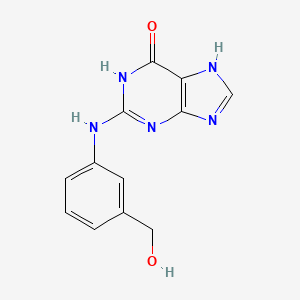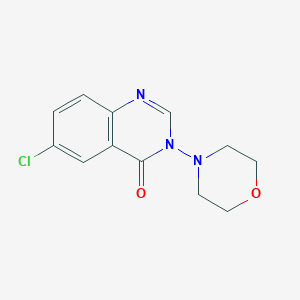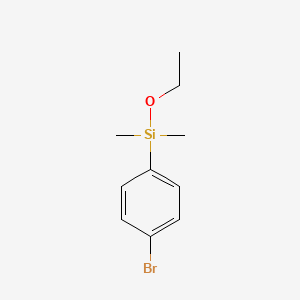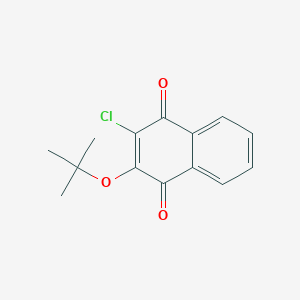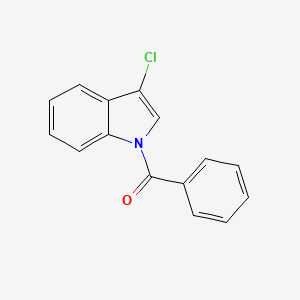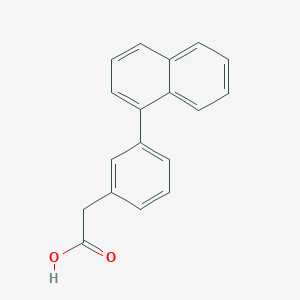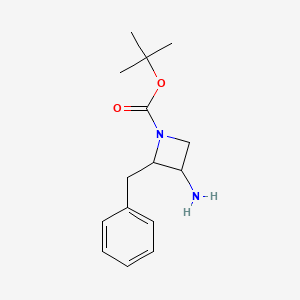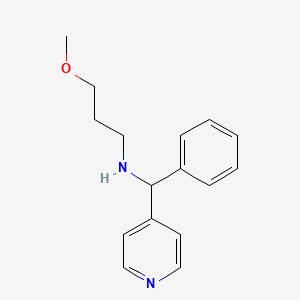
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine is an organic compound that features a methoxy group, a phenyl group, and a pyridinyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine typically involves multi-step organic reactions. One common method starts with the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide to form a phenylpyridinylmethanol intermediate. This intermediate is then subjected to a reductive amination reaction with 3-methoxypropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Aplicaciones Científicas De Investigación
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-3-methoxy-4-pyridinone: This compound shares a similar structure but has a pyridinone ring instead of a pyridinyl group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a more complex structure with additional functional groups.
Uniqueness
3-Methoxy-N-(phenyl(pyridin-4-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
3-methoxy-N-[phenyl(pyridin-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H20N2O/c1-19-13-5-10-18-16(14-6-3-2-4-7-14)15-8-11-17-12-9-15/h2-4,6-9,11-12,16,18H,5,10,13H2,1H3 |
Clave InChI |
JVNAQQVGWZENIE-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(C1=CC=CC=C1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
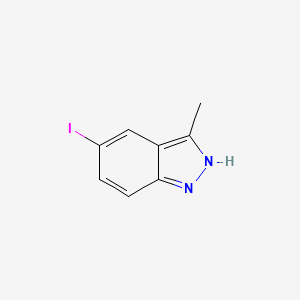
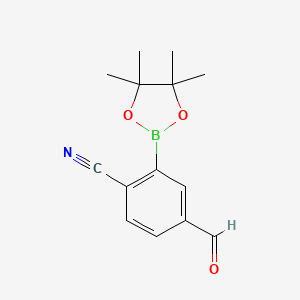
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
